molecular formula C23H27N3O4S B451373 1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE

1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B451373
M. Wt: 441.5g/mol
InChI Key: DECGJTHORLUMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole compound. The specific synthetic route for 1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE would involve similar cyclization and substitution reactions.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways for this compound would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer effects.

    5-Fluoroindole: Used in medicinal chemistry for its antiviral activity.

Uniqueness

1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinosulfonyl group, in particular, may contribute to its enhanced solubility and bioactivity.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5g/mol

IUPAC Name

1-ethyl-2,3-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)indole-5-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-4-26-17(3)16(2)21-14-18(8-9-22(21)26)23(27)24-19-6-5-7-20(15-19)31(28,29)25-10-12-30-13-11-25/h5-9,14-15H,4,10-13H2,1-3H3,(H,24,27)

InChI Key

DECGJTHORLUMFN-UHFFFAOYSA-N

SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)C)C

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)C)C

Origin of Product

United States

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